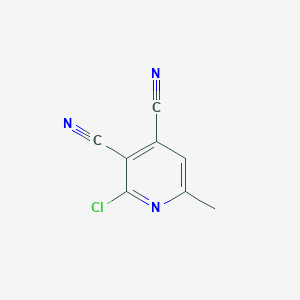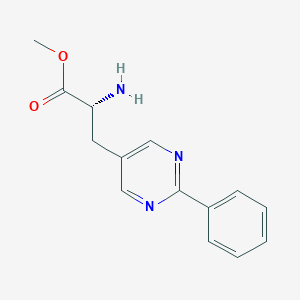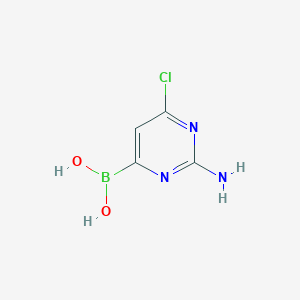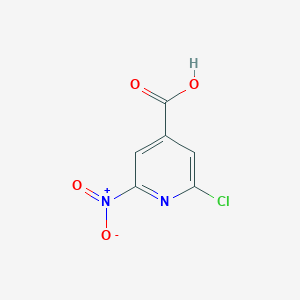
2-Chloro-6-nitroisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitroisonicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position on the pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 2-Chloro-6-nitroisonicotinic acid typically involves the nitration of 2-chloroisonicotinic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Analyse Des Réactions Chimiques
2-Chloro-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-6-aminoisonicotinic acid .
Applications De Recherche Scientifique
2-Chloro-6-nitroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential chemical properties.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-nitroisonicotinic acid is not fully elucidated. its derivatives, particularly those with biological activity, are believed to interact with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their cell wall integrity . Similar mechanisms may be explored for this compound derivatives.
Comparaison Avec Des Composés Similaires
2-Chloro-6-nitroisonicotinic acid can be compared with other similar compounds, such as:
2-Chloroisonicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroisonicotinic acid:
Isonicotinic acid: The parent compound without any substituents, used widely in the synthesis of various derivatives.
The uniqueness of this compound lies in its dual functional groups (chlorine and nitro), which provide a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C6H3ClN2O4 |
|---|---|
Poids moléculaire |
202.55 g/mol |
Nom IUPAC |
2-chloro-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11) |
Clé InChI |
YGVWJCVZRIKOPG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


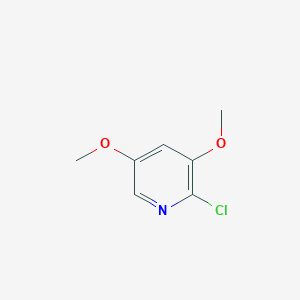
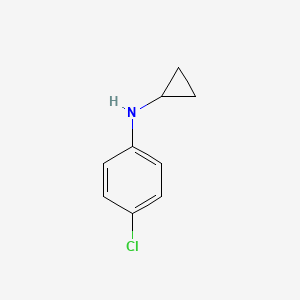

![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)



![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)

